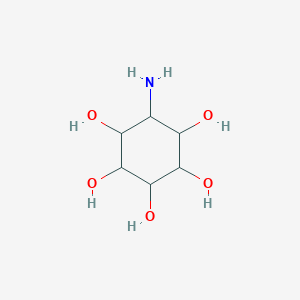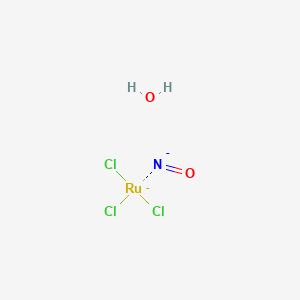
Ruthenium(II)NitrosylChloridehydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ruthenium(II)NitrosylChloridehydrate is a coordination compound that features ruthenium in the +2 oxidation state, coordinated with a nitrosyl (NO) group and chloride ions, along with water molecules
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ruthenium(II)NitrosylChloridehydrate can be synthesized through several methods. One common approach involves the reduction of ruthenium(III) chloride with a reducing agent such as formic acid or formaldehyde in the presence of hydrochloric acid. The resulting nitrosyl ruthenium complex is then converted to this compound by the addition of water .
Industrial Production Methods: Industrial production of this compound typically involves the use of high-purity ruthenium sources and controlled reaction conditions to ensure the formation of the desired product. The process may include steps such as purification, crystallization, and drying to obtain the final compound in a stable and usable form .
Analyse Des Réactions Chimiques
Types of Reactions: Ruthenium(II)NitrosylChloridehydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of ruthenium, often involving the release of nitric oxide (NO) gas.
Reduction: Reduction reactions can convert the compound to lower oxidation states or other ruthenium complexes.
Substitution: Ligand substitution reactions can occur, where the chloride or nitrosyl ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.
Substitution: Ligand exchange can be facilitated by using various ligands like phosphines, amines, or other donor molecules.
Major Products:
Oxidation: Higher oxidation state ruthenium complexes.
Reduction: Lower oxidation state ruthenium complexes or other ruthenium species.
Substitution: New ruthenium complexes with different ligands.
Applications De Recherche Scientifique
Ruthenium(II)NitrosylChloridehydrate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Ruthenium(II)NitrosylChloridehydrate involves the release of nitric oxide (NO) upon activation. This release can occur through various pathways, including photochemical or thermal activation. The released NO can interact with molecular targets such as enzymes, receptors, and DNA, leading to various biological effects. In the context of anticancer activity, NO can induce apoptosis by activating signaling pathways that lead to cell death .
Comparaison Avec Des Composés Similaires
Ruthenium(II)NitrosylChloridehydrate can be compared with other ruthenium nitrosyl complexes and similar coordination compounds:
Ruthenium(III)NitrosylChloride: This compound features ruthenium in the +3 oxidation state and has different reactivity and stability compared to this compound.
Ruthenium(II)NitrosylBromide: Similar to this compound but with bromide ligands instead of chloride, leading to different chemical properties and applications.
Ruthenium(II)NitrosylSulfate: This compound has sulfate ligands and is used in different catalytic and biological applications.
Propriétés
Formule moléculaire |
Cl3H2NO2Ru-2 |
|---|---|
Poids moléculaire |
255.4 g/mol |
Nom IUPAC |
nitroxyl anion;trichlororuthenium(1-);hydrate |
InChI |
InChI=1S/3ClH.NO.H2O.Ru/c;;;1-2;;/h3*1H;;1H2;/q;;;-1;;+2/p-3 |
Clé InChI |
GFCUZKOAUWXMQH-UHFFFAOYSA-K |
SMILES canonique |
[N-]=O.O.Cl[Ru-](Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


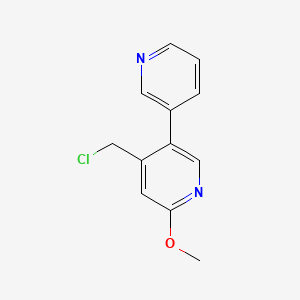

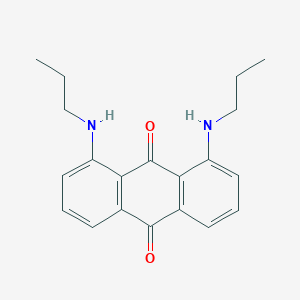
![2-[(1E,3E,5E)-6-(Dimethylamino)hexa-1,3,5-trienyl]-3-ethyl-1,3-benzothiazol-3-ium iodide](/img/structure/B13143439.png)
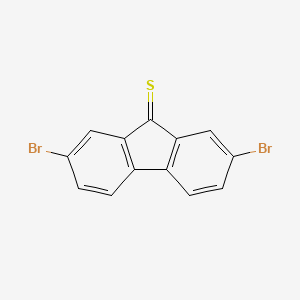
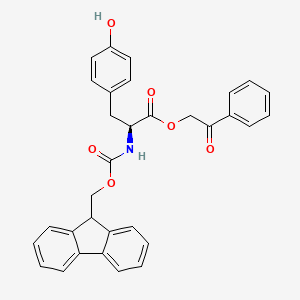
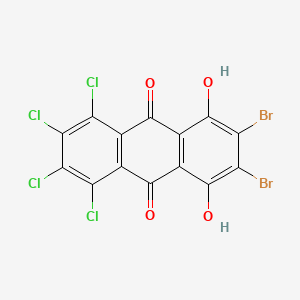
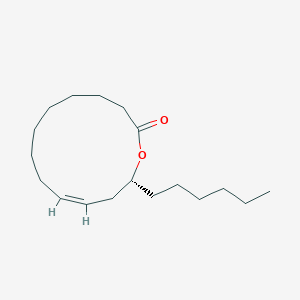
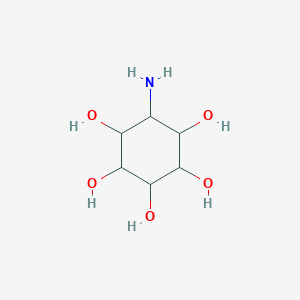
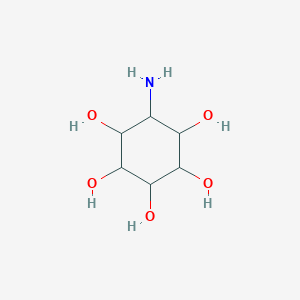
![5-(2-Ethoxy-5-((4-isopropylpiperazin-1-yl)sulfonyl)phenyl)-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B13143478.png)
